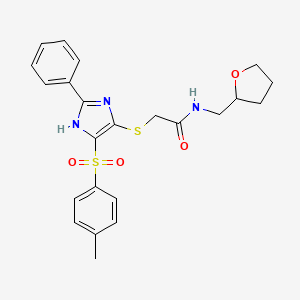

2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

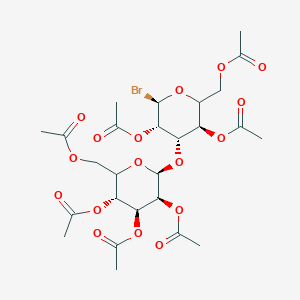

The synthesis of acetamide derivatives often involves multi-step chemical processes that incorporate various organic synthesis techniques. For example, compounds similar to our molecule of interest have been synthesized starting from specific chloro-acetamide intermediates, reacting with aromatic or heteroaromatic thiols (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019). These processes typically require precise control of reaction conditions, such as temperature, solvent, and catalyst presence, to achieve the desired product with high yield and purity.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to various aromatic or heteroaromatic systems via a sulfur atom, which often results in compounds with significant biological activity. Structural elucidation techniques such as NMR, IR, and Mass spectrometry are crucial in confirming the molecular structure of synthesized compounds, providing detailed insights into their three-dimensional conformation and electronic distribution (M. Duran & M. Canbaz, 2013).

Chemical Reactions and Properties

Acetamide derivatives can participate in a variety of chemical reactions, including nucleophilic substitution, addition reactions, and cyclization processes, to form a diverse range of heterocyclic compounds. These reactions are essential for the modification of the core structure to enhance biological activity or to introduce specific functional groups necessary for drug development (S. Harusawa et al., 1999).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation. These properties can be influenced by the compound's molecular structure, particularly the nature and position of substituents on the aromatic rings (K. Sethusankar et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and acidity or basicity, play a significant role in the biological activity of acetamide derivatives. Understanding these properties is essential for predicting the compound's behavior in biological systems and its interactions with biological targets (J. Schmeyers & G. Kaupp, 2002).

科学的研究の応用

Imidazole Derivatives in Drug Discovery

Imidazole derivatives, including compounds with similar structural motifs to the query chemical, are known for their versatile biological activities and pharmacological properties. They have been investigated for their potential antitumor, antiviral, and antimicrobial activities. For instance, compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have been reviewed for their antitumor activities. These structures have shown promise in preclinical testing stages, indicating their significance in the synthesis of compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

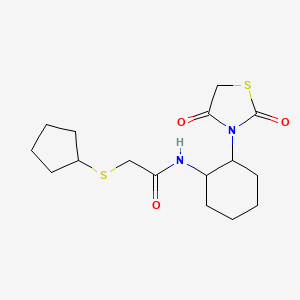

Hydantoin Derivatives in Medicinal Chemistry

Hydantoin and its derivatives, which share some structural similarities with imidazole derivatives in terms of being nitrogen-containing heterocycles, have been recognized as valuable scaffolds in medicinal chemistry. Drugs such as phenytoin, derived from hydantoin, underscore the importance of these structures in drug development, demonstrating a wide range of therapeutic applications. Research has shown that hydantoin derivatives possess various biological and pharmacological activities, highlighting their significance in the synthesis of non-natural amino acids and potential therapeutic agents (Shaikh, Bhor, Dighe, & Kolhe, 2023).

Advanced Oxidation Processes for Environmental Applications

Research on advanced oxidation processes (AOPs) for environmental applications, particularly in the degradation of recalcitrant compounds like acetaminophen, provides insight into the potential environmental impact and biodegradation pathways of complex organic molecules. This research is relevant for understanding the environmental fate of pharmaceuticals and related compounds, including those with imidazole derivatives. Studies have identified various by-products and proposed degradation pathways, contributing to the understanding of environmental toxicology and the development of more sustainable chemical practices (Qutob, Hussein, Alamry, & Rafatullah, 2022).

特性

IUPAC Name |

2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S2/c1-16-9-11-19(12-10-16)32(28,29)23-22(25-21(26-23)17-6-3-2-4-7-17)31-15-20(27)24-14-18-8-5-13-30-18/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRERFXFVJVYXFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NCC4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2497822.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2497830.png)

![5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2497831.png)

![N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497832.png)

![8-{3-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2497835.png)

![methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate](/img/structure/B2497836.png)

![(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2497842.png)